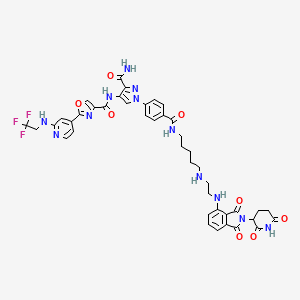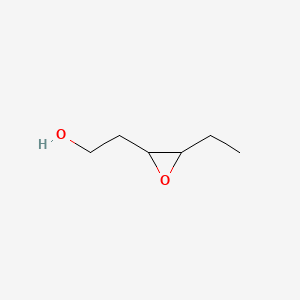
3,4-Epoxyhexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless to pale yellow liquid with a density of 0.99 g/cm³ . This compound is soluble in many organic solvents such as alcohols, ethers, and ketones . It is used as an intermediate in organic synthesis for the production of various chemicals, including rubber processing aids, bactericides, dyes, and detergents .
Méthodes De Préparation
3,4-Epoxyhexanol can be synthesized through the reaction of 3,4-epoxyhexane with ethanol . This method involves the use of 3,4-epoxyhexane as a starting material, which reacts with ethanol under controlled conditions to yield this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
3,4-Epoxyhexanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
3,4-Epoxyhexanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and resins.
Biology: Research studies have explored its potential use in biological systems, particularly in the synthesis of biologically active molecules.
Mécanisme D'action
The mechanism of action of 3,4-Epoxyhexanol involves its interaction with various molecular targets and pathways. The epoxy group in the compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows this compound to modify proteins, nucleic acids, and other cellular components, potentially leading to changes in cellular function and activity.
Comparaison Avec Des Composés Similaires
3,4-Epoxyhexanol can be compared with other similar compounds such as:
3,4-Epoxybutanol: Similar in structure but with a shorter carbon chain.
3,4-Epoxypentanol: Similar in structure but with a different carbon chain length.
3,4-Epoxyheptanol: Similar in structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific carbon chain length and the presence of the epoxy group, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
67663-02-9 |
|---|---|
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
2-(3-ethyloxiran-2-yl)ethanol |
InChI |
InChI=1S/C6H12O2/c1-2-5-6(8-5)3-4-7/h5-7H,2-4H2,1H3 |
Clé InChI |
STHLKDCSDYFCCW-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(O1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


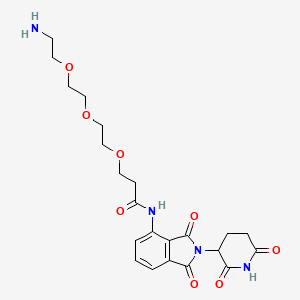


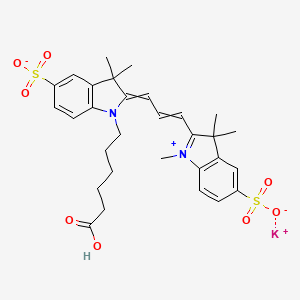
![(6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt](/img/structure/B15073189.png)
![6,6,15,15,24,24-hexamethyl-5,7,14,16,23,25-hexaoxaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(27),2,4(8),9,11,13(17),18,20,22(26)-nonaene](/img/structure/B15073190.png)
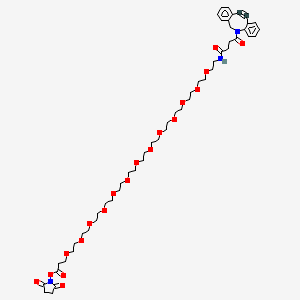
![14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)
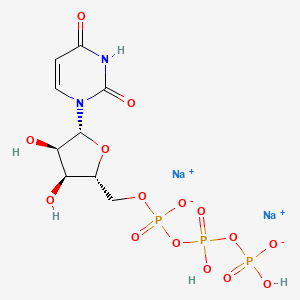
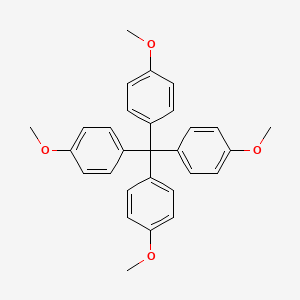
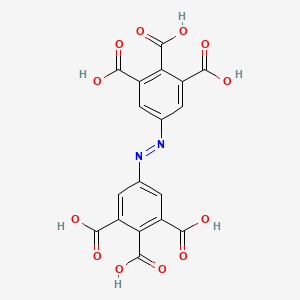
![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)
